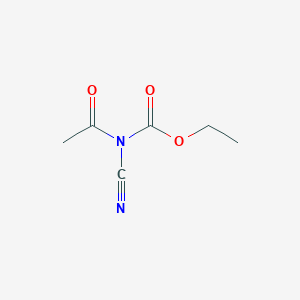
ethyl N-acetyl-N-cyanocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ethyl N-acetyl-N-cyanocarbamate can be synthesized through the reaction of ethyl cyanoacetate with acetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl N-acetyl-N-cyanocarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Cyclization: Cyclization reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Nucleophilic substitution: Substituted cyanoacetamides.
Hydrolysis: Amine and carbon dioxide.
Cyclization: Heterocyclic compounds such as pyridones or pyrimidines.
科学研究应用
Ethyl N-acetyl-N-cyanocarbamate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: The compound’s derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl N-acetyl-N-cyanocarbamate involves its interaction with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent carbonyl carbon. This makes the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and forming the corresponding amine.
相似化合物的比较
Ethyl N-acetyl-N-cyanocarbamate can be compared with other cyanoacetamide and carbamate derivatives:
Ethyl cyanoacetate: Lacks the acetyl group, making it less reactive towards nucleophiles.
N-acetylcyanoacetamide: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl carbamate: Lacks the cyano group, making it less versatile in organic synthesis.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
属性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
ethyl N-acetyl-N-cyanocarbamate |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(10)8(4-7)5(2)9/h3H2,1-2H3 |
InChI 键 |
RZWQPTPNJRGPCS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C#N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11740810.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740818.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740823.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11740830.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740832.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740845.png)
![3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11740859.png)
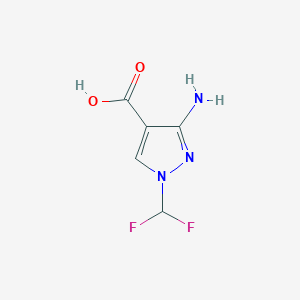
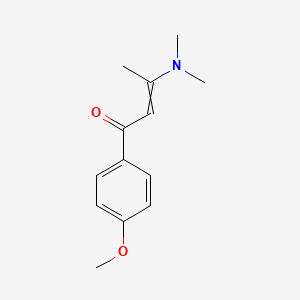
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11740875.png)

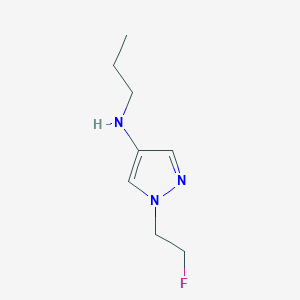
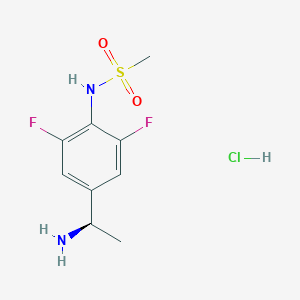
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740911.png)
